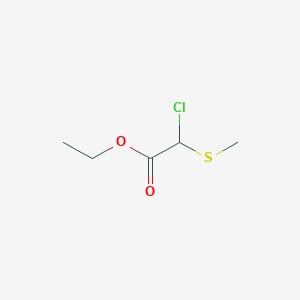

Ethyl chloro(methylthio)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-2-methylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2S/c1-3-8-5(7)4(6)9-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRXAKHVTIHCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446750 | |

| Record name | ethyl chloro(methylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56078-31-0 | |

| Record name | ethyl chloro(methylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-chloro-2-(methylsulfanyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Ethyl chloro(methylthio)acetate (CAS 56078-31-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chloro(methylthio)acetate is a halogenated sulfur-containing ester with potential applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Its dual functionality, featuring a reactive chlorine atom and a methylthio group, makes it a versatile intermediate for introducing these moieties into target structures. This technical guide provides a summary of the available physicochemical properties, predicted data, and general safety considerations for this compound.

Physicochemical Properties

Quantitative data for this compound is limited, with some of the available information based on computational predictions. The following tables summarize the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 56078-31-0 | [1][2][3] |

| Molecular Formula | C₅H₉ClO₂S | [1][3] |

| Molecular Weight | 168.64 g/mol | [1][3] |

| Predicted Physicochemical Data | Value | Source |

| Boiling Point | 185.9 ± 25.0 °C | [1] |

| Density | 1.202 ± 0.06 g/cm³ | [1] |

| Storage and Handling | Recommendation | Source |

| Storage Temperature | 2-8°C | |

| Storage Atmosphere | Inert Atmosphere |

Synthesis and Reactivity

Synthesis

One potential pathway could involve the chlorination of ethyl (methylthio)acetate. This reaction would introduce a chlorine atom at the alpha-position to the carbonyl group. The choice of chlorinating agent and reaction conditions would be critical to achieve the desired product selectively and in high yield.

Caption: Plausible synthesis of this compound.

Reactivity

The chemical reactivity of this compound is dictated by the presence of three key functional groups: the ester, the α-chloro group, and the methylthio group.

-

Nucleophilic Substitution at the α-carbon: The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

-

Ester Group Reactivity: The ethyl ester can undergo typical ester reactions such as hydrolysis (acidic or basic) to yield the corresponding carboxylic acid, and transesterification.

-

Oxidation of the Sulfur Atom: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, offering further pathways for molecular elaboration.

Caption: Key reaction pathways for this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 56078-31-0) is not currently available in public spectral databases. Researchers working with this compound will need to perform their own analytical characterization to confirm its identity and purity.

Safety and Handling

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, safety precautions must be based on the potential hazards associated with its functional groups and structurally similar compounds, such as ethyl chloroacetate and organic sulfides.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. The recommended storage condition is under an inert atmosphere at 2-8°C.

Potential Hazards:

Based on the chemistry of related compounds, this compound should be considered as potentially:

-

Irritating to the skin, eyes, and respiratory tract.

-

Harmful if swallowed or absorbed through the skin.

-

Lachrymatory (causes tearing).

A thorough risk assessment should be conducted before handling this compound.

Experimental Workflow for a Typical Nucleophilic Substitution

The following is a generalized experimental workflow for a nucleophilic substitution reaction using this compound. This should be adapted and optimized for specific nucleophiles and reaction conditions.

Caption: General workflow for nucleophilic substitution.

Disclaimer

The information provided in this technical guide is based on publicly available data, which for this compound (CAS 56078-31-0) is limited and includes predicted values. Experimental data for many of its properties are not available. All chemical handling should be performed by trained professionals with a thorough understanding of the potential hazards. A comprehensive risk assessment should be completed before any experimental work is undertaken.

References

An In-depth Technical Guide to the Synthesis of Ethyl chloro(methylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl chloro(methylthio)acetate, a valuable intermediate in organic synthesis. The document details the necessary precursors, reaction schemes, and experimental protocols. Quantitative data is presented in structured tables for clarity, and key transformations are visualized using reaction schemes and workflow diagrams. This guide is intended to be a practical resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, specifically ethyl 2-chloro-2-(methylthio)acetate, is a halogenated thioether ester that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive chlorine atom and a methylthio group at the α-position to the ester, allows for a variety of subsequent chemical modifications. This guide outlines a primary synthetic route to this compound, starting from readily available precursors.

Synthesis Pathway

The most direct and plausible synthetic route to ethyl 2-chloro-2-(methylthio)acetate involves a two-step process:

-

Synthesis of Ethyl (methylthio)acetate: This precursor is synthesized via a nucleophilic substitution reaction between ethyl chloroacetate and a methylthiolating agent.

-

α-Chlorination of Ethyl (methylthio)acetate: The intermediate is then chlorinated at the α-position to yield the final product.

The overall synthetic scheme is presented below:

Figure 1: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Synthesis of the Precursor: Ethyl (methylthio)acetate

This procedure outlines the synthesis of the intermediate, ethyl (methylthio)acetate, from ethyl chloroacetate and sodium thiomethoxide.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| Ethyl chloroacetate | 122.55 | 1.0 | 122.55 |

| Sodium thiomethoxide | 70.09 | 1.1 | 77.10 |

| Anhydrous Ethanol | 46.07 | - | 500 mL |

Procedure:

-

A solution of sodium thiomethoxide (1.1 mol) in anhydrous ethanol (200 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0-5 °C in an ice bath.

-

Ethyl chloroacetate (1.0 mol) is dissolved in anhydrous ethanol (300 mL) and added dropwise to the stirred sodium thiomethoxide solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.

-

The ethanol is removed from the filtrate under reduced pressure.

-

The residue is taken up in diethyl ether (300 mL) and washed with water (2 x 150 mL) and brine (1 x 150 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude ethyl (methylthio)acetate.

-

The crude product is purified by vacuum distillation.

Expected Yield and Physical Properties:

| Property | Value |

| Yield | 85-95% |

| Boiling Point | 70-72 °C at 25 mmHg[1] |

| Density | 1.043 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.459[1] |

Synthesis of this compound

This procedure describes the α-chlorination of ethyl (methylthio)acetate using N-chlorosuccinimide (NCS) as the chlorinating agent.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| Ethyl (methylthio)acetate | 134.20 | 1.0 | 134.20 |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.05 | 140.21 |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | 500 mL |

Procedure:

Figure 2: Experimental workflow for the α-chlorination of ethyl (methylthio)acetate.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (methylthio)acetate (1.0 mol) in carbon tetrachloride (500 mL).

-

Add N-chlorosuccinimide (1.05 mol) to the solution in small portions.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The reaction should be monitored by TLC to determine completion.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The precipitated succinimide is removed by filtration.

-

The filtrate is washed with a saturated aqueous solution of sodium bicarbonate (2 x 150 mL) and then with water (1 x 150 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to afford pure ethyl 2-chloro-2-(methylthio)acetate.

Quantitative Data Summary

Table 1: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| CAS Number | 56078-31-0 | [2][3] |

| Molecular Formula | C₅H₉ClO₂S | [2][3] |

| Molecular Weight | 168.64 g/mol | [2] |

| Boiling Point | 185.9 ± 25.0 °C (Predicted) | [2] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [2] |

| ¹H NMR (CDCl₃) | Data not explicitly found in searches | |

| ¹³C NMR (CDCl₃) | Data not explicitly found in searches |

Note: While specific experimental NMR data for the final product was not found in the provided search results, typical chemical shifts for similar structures can be predicted. The α-carbon bearing the chlorine and sulfur atoms would be expected to appear significantly downfield in the ¹³C NMR spectrum. In the ¹H NMR spectrum, the methine proton at the α-position would likely be a singlet.

Safety Considerations

-

Ethyl chloroacetate is toxic and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium thiomethoxide is corrosive and flammable. It should be handled with care, avoiding contact with skin and eyes.

-

N-Chlorosuccinimide is an irritant and a strong oxidizing agent. Contact with combustible materials should be avoided.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. Its use should be minimized, and it should be handled with extreme caution in a fume hood.

-

All reactions should be carried out by trained personnel in a laboratory setting with appropriate safety measures in place.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound. By following the outlined procedures for the preparation of the precursor, ethyl (methylthio)acetate, and its subsequent α-chlorination, researchers can reliably obtain this valuable synthetic intermediate. The provided data and diagrams aim to facilitate a comprehensive understanding of the synthetic process.

References

An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl Chloro(methylthio)acetate and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and chemical databases do not contain information regarding a specific molecule named "ethyl chloro(methylthio)acetate." The following guide presents a comprehensive analysis of structurally related compounds to provide insights into potential mechanisms of action. The information is organized into three sections, each focusing on a distinct but related chemical entity: Ethyl (methylthio)acetate, Ethyl chloroacetate, and Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate.

Section 1: Ethyl (methylthio)acetate

Ethyl (methylthio)acetate is a sulfur-containing ester with known applications as a flavoring agent and has demonstrated antibacterial properties. While its precise mechanism of action is not yet fully elucidated, preliminary hypotheses have been proposed.

Biological Activity and Proposed Mechanism of Action

Ethyl 2-(methylthio)acetate has been reported to exhibit antimicrobial activity against human pathogens, including Listeria monocytogenes and Staphylococcus aureus. The mechanism of action for this compound is not yet known. It is hypothesized that it may act by binding to the anilines on bacterial cell walls or by interacting with the chloride ions on the surface of bacteria[1].

Data Presentation: Antibacterial Activity

| Compound | Target Organism | Concentration Range (in vitro) | Reference |

| Ethyl 2-(methylthio)acetate | Listeria monocytogenes | 10⁻⁶ to 10⁻² M | [1] |

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

A standard method to determine the antibacterial efficacy of a compound is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

-

Preparation of Bacterial Inoculum: A pure culture of the target bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: A stock solution of ethyl (methylthio)acetate is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the compound are then made in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Caption: Hypothesized interaction of Ethyl (methylthio)acetate with a bacterial cell wall.

Section 2: Ethyl Chloroacetate

Ethyl chloroacetate is a halogenated ester primarily used as a solvent and a reagent in organic synthesis. It is a toxic compound, and its biological effects are largely attributed to its hydrolysis product, monochloroacetic acid.

Toxicological Profile and Mechanism of Toxicity

Ethyl chloroacetate is a strong lachrymator and can cause severe irritation to the skin, eyes, and respiratory tract[2][3][4]. Upon absorption into the body, it can be hydrolyzed to form monochloroacetic acid and ethanol[5]. The systemic toxicity of ethyl chloroacetate is believed to be primarily due to the action of monochloroacetic acid[5]. Monochloroacetic acid is a metabolic poison that can inhibit enzymes in the glycolytic pathway and the citric acid cycle, thereby disrupting cellular energy production.

Data Presentation: Toxicological Data

| Compound | Test | Species | Value | Reference |

| Ethyl chloroacetate | LC50 (inhalation) | Rat | 765 ppm/4h | [3] |

| Ethyl chloroacetate | Tentative 'non-toxic level' (oral) | - | 0.35 mg/kg/day | [5] |

Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cell lines (e.g., HaCaT keratinocytes) are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.

-

Compound Exposure: The cells are treated with various concentrations of ethyl chloroacetate for a specified period (e.g., 24 hours).

-

MTT Addition: The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow viable cells to metabolize MTT into formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.

Mandatory Visualization

Caption: Hydrolysis of Ethyl Chloroacetate into its toxic metabolite.

Section 3: Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate

This compound is a pyrimidine derivative that serves as a key intermediate in the synthesis of targeted therapies, particularly Janus kinase (JAK) inhibitors. Its "mechanism of action" is therefore understood in the context of its role in synthesizing these pharmacologically active molecules.

Role in Drug Synthesis and Indirect Mechanism of Action

Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate is a crucial building block for creating potent and selective JAK2 inhibitors[5]. These inhibitors are used in the treatment of myeloproliferative neoplasms (MPNs)[6][7].

The JAK-STAT signaling pathway is a critical pathway for cell proliferation, differentiation, and survival. In MPNs, mutations in the JAK2 gene (such as JAK2V617F) lead to the constitutive activation of this pathway, resulting in uncontrolled cell growth[6][7]. JAK inhibitors work by competing with ATP for the binding site on the JAK2 kinase, thereby preventing its phosphorylation and activation, and subsequently blocking the downstream signaling cascade.

Experimental Protocols: Kinase Inhibition Assay (e.g., LanthaScreen™)

-

Reagents: A purified, active JAK2 kinase, a fluorescently labeled ATP tracer, a europium-labeled anti-phospho-substrate antibody, and the substrate are required.

-

Assay Procedure: The synthesized JAK inhibitor (derived from the intermediate) is serially diluted in an assay buffer. The kinase, substrate, and inhibitor are incubated together.

-

ATP Competition: The fluorescent ATP tracer is added, which competes with the inhibitor for the ATP-binding site of the kinase.

-

Detection: After a further incubation period, the europium-labeled antibody is added, which binds to the phosphorylated substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. A high TR-FRET signal indicates low inhibitor activity, while a low signal indicates high inhibitor activity.

-

Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.

Mandatory Visualization

Caption: Simplified JAK-STAT signaling pathway and the site of action for JAK2 inhibitors.

Caption: Workflow from chemical intermediate to biological activity assessment.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. nj.gov [nj.gov]

- 3. Ethyl chloroacetate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. ICSC 1081 - ETHYL CHLOROACETATE [chemicalsafety.ilo.org]

- 5. env.go.jp [env.go.jp]

- 6. JAK inhibitors for the treatment of myeloproliferative neoplasms and other disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]

A Technical Guide to the Spectroscopic Data of Ethyl (methylthio)acetate

Note on the Compound Name: The initial request specified "Ethyl chloro(methylthio)acetate." However, a thorough search of chemical databases and spectroscopic literature yielded no data for this specific compound, suggesting it may be a misnomer or an exceptionally rare substance. The available data strongly corresponds to Ethyl (methylthio)acetate , and therefore, this guide focuses on the spectroscopic characterization of this compound.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl (methylthio)acetate. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in structured tables and outlining the experimental methodologies for each spectroscopic technique.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl (methylthio)acetate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| 3.20 | Singlet | 2H | -S-CH₂ -C=O |

| 2.15 | Singlet | 3H | -S-CH₃ |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 170.0 | C =O |

| 61.0 | -O-CH₂ -CH₃ |

| 35.0 | -S-CH₂ -C=O |

| 15.0 | -S-CH₃ |

| 14.0 | -O-CH₂-CH₃ |

Solvent: CDCl₃.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 2980 | C-H stretch (alkane) |

| 1735 | C=O stretch (ester) |

| 1280 | C-O stretch (ester) |

| 1150 | C-O stretch (ester) |

Technique: Liquid Film/Neat.[1][2]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 134 | [M]⁺ (Molecular Ion)[2] |

| 89 | [M - OCH₂CH₃]⁺ |

| 61 | [CH₃SCH₂]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Technique: Electron Ionization (EI).[3]

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic techniques used to characterize Ethyl (methylthio)acetate.

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology: A solution of Ethyl (methylthio)acetate is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a ¹H and ¹³C NMR spectrometer.

-

Sample Preparation: A small amount of the liquid sample, Ethyl (methylthio)acetate, is dissolved in approximately 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube. The concentration is typically between 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Instrumentation: An NMR spectrometer (e.g., 90 MHz or higher) is used.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

The probe is tuned to the specific nucleus (¹H or ¹³C).

-

The appropriate pulse sequence is used to acquire the spectrum. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (the residual solvent peak of CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C is commonly used as a reference).

Objective: To identify the functional groups present in the molecule.

Methodology: The infrared spectrum of a thin film of neat (undiluted) Ethyl (methylthio)acetate is recorded.

-

Sample Preparation: A single drop of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film.[2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample (sandwiched between the plates) is placed in the spectrometer's sample holder.

-

The sample spectrum is acquired. The instrument scans the sample with infrared radiation over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which plots transmittance or absorbance versus wavenumber.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Ethyl (methylthio)acetate is vaporized and separated from any impurities using gas chromatography, and then ionized and detected by mass spectrometry.

-

Sample Preparation: A dilute solution of Ethyl (methylthio)acetate is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the GC, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

The resulting ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like Ethyl (methylthio)acetate.

Caption: Workflow for Spectroscopic Analysis.

References

Purity Analysis of Ethyl Chloro(methylthio)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and protocols for the purity analysis of Ethyl chloro(methylthio)acetate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control who work with this compound.

This compound is a versatile reagent and intermediate in organic synthesis. Ensuring its purity is critical for the successful and reproducible synthesis of target molecules, as impurities can lead to unwanted side reactions, lower yields, and complicate the purification of the final product. This guide outlines the common synthetic pathways to anticipate potential impurities and provides detailed analytical methodologies for their detection and quantification.

Synthesis and Potential Impurities

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between ethyl chloroacetate and a methyl mercaptide salt, such as sodium methyl mercaptide (NaSMe).

An In-depth Technical Guide to the Solubility of Ethyl Chloro(methylthio)acetate and Related Compounds in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl chloroacetate and ethyl (methylthio)acetate in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Quantitative Solubility Data

Quantitative solubility data for ethyl chloroacetate and ethyl (methylthio)acetate in a range of organic solvents is not extensively available in readily accessible literature. The following tables summarize the available qualitative and the limited quantitative solubility information.

Table 1: Solubility of Ethyl Chloroacetate

| Solvent | Qualitative Solubility | Quantitative Solubility (at 20°C) |

| Ethanol | Miscible[1][2][3] | Data not available |

| Diethyl Ether | Miscible[1][2][3] | Data not available |

| Acetone | Miscible[1][2] | Data not available |

| Benzene | Soluble[1][2] | Data not available |

| Water | Insoluble/Slightly Soluble[1][2][3][4][5] | 12.3 g/L, 20 g/L[3] |

| Carbon Tetrachloride | Miscible | Data not available |

Table 2: Solubility of Ethyl (methylthio)acetate

| Solvent | Qualitative Solubility | Quantitative Solubility (at 25°C) |

| Alcohol | Miscible[6][7] | Data not available |

| Oils | Soluble[8] | Data not available |

| Water | Immiscible/Very Slightly Soluble[6][7][8] | Predicted: 14 g/L[9] |

Experimental Protocols

2.1. Protocol for Determining Qualitative Solubility

This protocol outlines a general method for determining the qualitative solubility of a liquid ester, such as ethyl chloroacetate or ethyl (methylthio)acetate, in an organic solvent.

Materials:

-

Test compound (ethyl chloroacetate or ethyl (methylthio)acetate)

-

A range of organic solvents (e.g., ethanol, acetone, diethyl ether, toluene)

-

Small test tubes

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Add approximately 1 mL of the selected organic solvent to a clean, dry test tube.

-

Add one drop of the ester to the solvent.

-

Agitate the mixture by gently shaking or using a vortex mixer for approximately 30 seconds.

-

Observe the solution for any signs of insolubility, such as the formation of a separate layer, cloudiness, or droplets.

-

If the ester dissolves completely, continue adding the ester dropwise, with agitation after each addition, until a maximum of 10 drops has been added.

-

Record the compound as "miscible," "soluble," "partially soluble," or "insoluble" based on the observations.

2.2. Protocol for Synthesis of Ethyl Chloroacetate

The following is a common laboratory procedure for the synthesis of ethyl chloroacetate via Fischer esterification.

Materials:

-

Chloroacetic acid

-

Ethanol

-

Concentrated sulfuric acid (catalyst)

-

Benzene (or another suitable water entrainer)

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine chloroacetic acid, ethanol, and benzene.[10]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[10]

-

Heat the mixture to reflux. The benzene-water azeotrope will begin to distill.[10]

-

Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction.[10]

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by washing with water until the aqueous layer is neutral.[10]

-

Dry the organic layer with anhydrous calcium chloride.

-

Purify the crude ethyl chloroacetate by fractional distillation, collecting the fraction at the appropriate boiling point (approximately 144-146 °C).[10]

2.3. Protocol for Synthesis of Ethyl (methylthio)acetate

A common method for the synthesis of ethyl (methylthio)acetate involves the reaction of an ethyl haloacetate with a thiolate.

Materials:

-

Ethyl chloroacetate or ethyl bromoacetate

-

Sodium thiomethoxide

-

A suitable aprotic solvent (e.g., dimethylformamide - DMF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve sodium thiomethoxide in a suitable aprotic solvent in a reaction vessel equipped with a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add ethyl chloroacetate or ethyl bromoacetate to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by techniques like TLC or GC).

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude ethyl (methylthio)acetate by vacuum distillation.

Visualizations

3.1. Synthesis of Ethyl Chloroacetate

Caption: Fischer esterification synthesis of ethyl chloroacetate.

3.2. Synthesis of Ethyl (methylthio)acetate

Caption: Synthesis of ethyl (methylthio)acetate via nucleophilic substitution.

References

- 1. Ethyl chloroacetate | 105-39-5 [chemicalbook.com]

- 2. Ethyl chloroacetate | 105-39-5 [amp.chemicalbook.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. prepchem.com [prepchem.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl (methylthio)acetate, 98% | Fisher Scientific [fishersci.ca]

- 7. ETHYL (METHYLTHIO)ACETATE CAS#: 4455-13-4 [m.chemicalbook.com]

- 8. Ethyl (methylthio)acetate | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound Ethyl 2-(methylthio)acetate (FDB019980) - FooDB [foodb.ca]

- 10. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]

Ethyl chloro(methylthio)acetate safety data sheet and handling precautions

An In-depth Technical Guide to Ethyl (methylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of Ethyl (methylthio)acetate (CAS No. 4455-13-4), a compound utilized as a flavoring agent and a building block in chemical synthesis.[1][2] It is important to distinguish this compound from the similarly named Ethyl chloroacetate, which has a different chemical structure and associated safety profile. This document will focus exclusively on Ethyl (methylthio)acetate, summarizing its chemical and physical properties, safety and handling protocols, and available experimental procedures.

Chemical and Physical Properties

Ethyl (methylthio)acetate is a clear, colorless to slightly yellow liquid with a characteristic fruity, sulfurous odor.[1][3] It is found naturally in various fruits, including melons, apples, pineapples, and passion fruit.[1][3]

Table 1: Physical and Chemical Properties of Ethyl (methylthio)acetate

| Property | Value | Source(s) |

| Molecular Formula | C5H10O2S | [1] |

| Molecular Weight | 134.2 g/mol | [1][2] |

| Appearance | Clear colorless to slightly yellow liquid | [1][3] |

| Odor | Fruity, sulfurous, green, tropical | [1][3] |

| Boiling Point | 70-72 °C at 25 mmHg; 165 °C (Normal) | [1][2] |

| Density | 1.043 g/mL at 25 °C | [1] |

| Specific Gravity | 1.058 to 1.061 at 20 °C | [4] |

| Refractive Index | 1.458 to 1.461 at 20 °C (n20/D) | [1][4] |

| Flash Point | 59 °C (138.2 - 139 °F) - closed cup | [1][4] |

| Water Solubility | Immiscible | [1][3] |

| LogP | 1.35 | [1][3] |

Safety and Hazard Information

Ethyl (methylthio)acetate is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[5][6]

Table 2: GHS Hazard Classification for Ethyl (methylthio)acetate

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Table 3: Toxicological Profile

| Endpoint | Value | Species | Source(s) |

| ADI (Acceptable Daily Intake) | No safety concern at current levels of intake when used as a flavouring agent. | Human | [7] |

| JECFA Evaluation | Evaluated by the Joint FAO/WHO Expert Committee on Food Additives. | - | [7][8] |

Handling and Storage Precautions

Proper handling and storage are crucial to ensure safety when working with Ethyl (methylthio)acetate.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses or chemical safety goggles.[6][9]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5][6]

-

Respiratory Protection: Use a vapor respirator if ventilation is inadequate or if irritation is experienced.[6][9]

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5][9]

-

Ensure eyewash stations and safety showers are readily accessible.[6][9]

Handling Procedures

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

-

Ground and bond containers when transferring material to prevent static discharge.[5][9]

-

Avoid breathing vapors or mist.[5]

-

Wash hands thoroughly after handling.[5]

Storage Conditions

Caption: Workflow for the safe handling and storage of Ethyl (methylthio)acetate.

Experimental Protocols

Synthesis of Ethyl (methylthio)acetate

A common method for synthesizing Ethyl (methylthio)acetate involves the esterification of 2-(methylthio)acetic acid with ethanol.[1][3]

Reactants:

-

2-(methylthio)acetic acid

-

Ethanol

-

Toluene (solvent)

-

p-toluenesulfonic acid monohydrate (catalyst)

-

Triethylamine (for neutralization)

Procedure:

-

To a 100 mL round-bottomed flask, sequentially add toluene (30 mL), ethanol (2.39 g, 169.59 mmol), and 2-(methylthio)acetic acid (15 g, 141.32 mmol) at room temperature.[1]

-

Add p-toluenesulfonic acid monohydrate (4.03 g, 21.20 mmol) as a catalyst.[1]

-

Gently heat the reaction mixture to reflux.[1]

-

Allow the dehydration reaction to proceed for 3 to 5 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Neutralize the acidic catalyst by adding triethylamine (2.86 g, 28.26 mmol).[1]

-

Adsorb the product onto silica gel for purification.[1]

Caption: A simplified workflow for the synthesis of Ethyl (methylthio)acetate.

Biological Interactions and Signaling Pathways

Currently, there is no information available in the referenced safety data sheets or chemical databases regarding specific biological signaling pathways modulated by Ethyl (methylthio)acetate. Its primary documented biological relevance is as a naturally occurring flavor component in certain fruits.[1][3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has determined that it poses no safety concern at current intake levels when used as a flavoring agent.[7]

First Aid and Emergency Procedures

Table 4: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Remove person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][11] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][11] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[5][11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][11]

-

Hazards: The vapor is heavier than air and may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.[9] Containers may explode when heated.[9]

-

Hazardous Combustion Products: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[5][11]

Accidental Release Measures

-

Ensure adequate ventilation.[9]

-

Absorb the spill with inert material (e.g., sand, silica gel, universal binder) and place it in a suitable, closed container for disposal.[5][9][10]

-

Prevent the product from entering drains or surface water.[10]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the most current SDS for Ethyl (methylthio)acetate from your supplier before handling the material.

References

- 1. ETHYL (METHYLTHIO)ACETATE | 4455-13-4 [chemicalbook.com]

- 2. Ethyl 2-(methylthio)acetate | 4455-13-4 | E-8340 [biosynth.com]

- 3. ETHYL (METHYLTHIO)ACETATE CAS#: 4455-13-4 [m.chemicalbook.com]

- 4. ethyl 2-(methyl thio) acetate, 4455-13-4 [thegoodscentscompany.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Ethyl (methylthio)acetate | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. femaflavor.org [femaflavor.org]

- 9. uwm.edu [uwm.edu]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Chemical Reactivity Profile of Ethyl chloro(methylthio)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chloro(methylthio)acetate, a bifunctional organic compound, possesses a unique reactivity profile owing to the presence of an ester, a chlorine atom, and a methylthio group, all attached to the same alpha-carbon. This guide provides a comprehensive overview of its chemical reactivity, drawing upon established principles of organic chemistry and available data on analogous compounds. Key aspects covered include nucleophilic substitution, electrophilic character, stability, and potential decomposition pathways. This document aims to serve as a valuable resource for professionals utilizing this compound in synthetic chemistry and drug development.

Introduction

This compound (ECMA) is a versatile reagent in organic synthesis. Its structure, featuring both a good leaving group (chloride) and a functionality susceptible to nucleophilic acyl substitution (ester), alongside a potentially oxidizable sulfur atom, allows for a diverse range of chemical transformations. Understanding its reactivity is crucial for designing synthetic routes and predicting reaction outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the related compound Ethyl (methylthio)acetate is presented in Table 1.

| Property | This compound | Ethyl (methylthio)acetate | Reference(s) |

| CAS Number | 56078-31-0 | 4455-13-4 | [1] |

| Molecular Formula | C5H9ClO2S | C5H10O2S | [1] |

| Molecular Weight | 168.64 g/mol | 134.20 g/mol | [1][2] |

| Boiling Point | Not available | 70-72 °C / 25 mmHg | [2] |

| Density | Not available | 1.043 g/mL at 25 °C | [2] |

| Refractive Index | Not available | n20/D 1.459 | [2] |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the interplay of its three functional groups: the ester, the α-chloro substituent, and the α-methylthio group.

Nucleophilic Substitution at the α-Carbon

The chlorine atom at the α-position to the carbonyl group is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This is a common feature of α-halo esters.

General Reaction Scheme:

Caption: Nucleophilic substitution at the α-carbon of ECMA.

Common nucleophiles that can participate in this reaction include amines, alkoxides, thiolates, and carbanions. For instance, the reaction of ethyl chloroacetate with thiourea to form pseudothiohydantoin demonstrates the susceptibility of the α-chloro position to nucleophilic attack by a sulfur nucleophile[3]. It is expected that this compound would undergo similar reactions.

A study on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, a molecule with a chloro and a methylthio group, showed that the chloro group is readily displaced by various nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide[4]. This further supports the expected reactivity of the chloro group in this compound.

Reactions at the Ester Carbonyl Group

The ester functional group in this compound can undergo nucleophilic acyl substitution. Thioesters are generally more reactive towards nucleophiles than their oxygenated ester counterparts[5][6]. This increased reactivity is attributed to the poorer overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon, which makes the carbonyl carbon more electrophilic[5].

General Reaction Scheme:

References

- 1. ethyl 2-chloro-2-(methylthio)acetate CAS#: 56078-31-0 [chemicalbook.com]

- 2. Ethyl (methylthio)acetate | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethyl 2-chloro-2-(methylthio)acetate for Researchers and Drug Development Professionals

Introduction: Ethyl 2-chloro-2-(methylthio)acetate, with the CAS number 56078-31-0, is a versatile bifunctional reagent of significant interest in synthetic organic chemistry, particularly in the construction of heterocyclic frameworks relevant to pharmaceutical and medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on detailed experimental protocols and data presentation to support researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Specifications

Ethyl 2-chloro-2-(methylthio)acetate is available from several commercial chemical suppliers. While purity specifications may vary, it is typically offered at purities suitable for research and development purposes. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Table 1: Commercial Suppliers of Ethyl 2-chloro-2-(methylthio)acetate

| Supplier | Product Number | Stated Purity/Specification |

| BLD Pharm | 56078-31-0 | Inquire for details |

| ChemicalBook | CB5484828 | Inquire for details |

| Sigma-Aldrich | BL3H99C59222 | Inquire for details |

Note: The listed suppliers have been identified through online chemical database searches. Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of Ethyl 2-chloro-2-(methylthio)acetate is presented below. This data is essential for its proper handling, storage, and use in experimental setups.

Table 2: Physicochemical Properties of Ethyl 2-chloro-2-(methylthio)acetate [1]

| Property | Value |

| CAS Number | 56078-31-0 |

| Molecular Formula | C₅H₉ClO₂S |

| Molecular Weight | 168.64 g/mol |

| Boiling Point | 185.9 ± 25.0 °C (Predicted) |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) |

| Appearance | Inquire with supplier |

| Storage Conditions | Inert atmosphere, 2-8°C[2] |

Spectroscopic Data:

While a comprehensive set of publicly available spectra for Ethyl 2-chloro-2-(methylthio)acetate is limited, representative data for the closely related and more widely documented Ethyl (methylthio)acetate (CAS 4455-13-4) can provide valuable insights for structural confirmation. Researchers should perform their own analytical characterization upon receipt of the target compound.

-

¹H NMR (of Ethyl (methylthio)acetate): Spectral data for Ethyl (methylthio)acetate is available and can be used as a reference for identifying the ethyl and methylthio groups.[3]

-

¹³C NMR (of Ethyl (methylthio)acetate): Carbon NMR data for Ethyl (methylthio)acetate provides information on the carbon skeleton.[4]

-

Mass Spectrum (of Ethyl (methylthio)acetate): The mass spectrum of Ethyl (methylthio)acetate shows a molecular ion peak corresponding to its molecular weight.[1]

-

IR Spectrum (of Ethyl (methylthio)acetate): The infrared spectrum of Ethyl (methylthio)acetate will exhibit characteristic absorption bands for the carbonyl group of the ester and C-S stretching.

Experimental Protocols and Applications in Drug Discovery

Ethyl 2-chloro-2-(methylthio)acetate is a valuable building block for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules. Its reactivity is characterized by the presence of two electrophilic centers: the carbon bearing the chlorine atom and the carbonyl carbon of the ester group. This allows for sequential or one-pot reactions with a variety of nucleophiles to construct diverse molecular architectures.

Synthesis of Thiazole Derivatives

Thiazole rings are a common feature in many approved drugs. Ethyl 2-chloro-2-(methylthio)acetate can serve as a precursor for substituted thiazoles. The general strategy involves the reaction with a thioamide or a related sulfur-containing nucleophile.

Experimental Protocol: General Synthesis of 2-Aminothiazoles

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-halocarbonyl compound (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent such as ethanol or dioxane.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. The filtrate can be concentrated under reduced pressure, and the residue purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.

Logical Workflow for Thiazole Synthesis

Caption: General workflow for the synthesis of thiazole derivatives.

Synthesis of Thiophene Derivatives

Thiophene moieties are also important in medicinal chemistry. The Gewald reaction is a well-established multicomponent reaction for the synthesis of 2-aminothiophenes. While the classical Gewald reaction utilizes an α-cyano ester, elemental sulfur, and an active methylene compound, modifications of this reaction or other cyclization strategies could potentially employ Ethyl 2-chloro-2-(methylthio)acetate as a C2 synthon.

Experimental Protocol: Synthesis of Substituted Thiophenes via Gewald-type Reaction

This protocol describes a general approach for the synthesis of thiophene derivatives that could be adapted.[5]

-

Reactant Preparation: A mixture of an active methylene compound (e.g., a ketone or another ester), a compound containing a reactive α-carbon (like Ethyl 2-chloro-2-(methylthio)acetate, which would require specific adaptation of the method), and elemental sulfur are combined in a suitable solvent, often with a basic catalyst.

-

Reaction Execution: The reaction is typically carried out at elevated temperatures to facilitate the condensation and cyclization steps.

-

Isolation and Characterization: After the reaction is complete, the product is isolated through standard work-up procedures, which may include filtration to remove excess sulfur, extraction, and purification by chromatography or recrystallization. The structure of the resulting thiophene derivative is then confirmed by spectroscopic methods.

Signaling Pathway for a Hypothetical Drug Target

The heterocyclic scaffolds synthesized from Ethyl 2-chloro-2-(methylthio)acetate can be designed to interact with various biological targets, such as kinases, which are often implicated in disease signaling pathways.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

As with all laboratory chemicals, Ethyl 2-chloro-2-(methylthio)acetate should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Storing the compound in a tightly sealed container in a cool, dry place, as recommended.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific supplier or experimental protocol. Researchers should always conduct their own risk assessments and adhere to all applicable safety guidelines and regulations.

References

An In-depth Technical Guide to Ethyl chloro(methylthio)acetate: Synthesis, Reactivity, and Applications in Drug Discovery and Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chloro-2-(methylthio)acetate (CAS No. 56078-31-0) is a versatile bifunctional reagent that has garnered significant interest in synthetic organic chemistry. Its unique structure, featuring both a reactive chlorine atom and a methylthio group on the α-carbon of an ethyl ester, makes it a valuable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on its utility in the development of pharmaceuticals and agrochemicals.

Chemical Properties and Structure

Ethyl 2-chloro-2-(methylthio)acetate is a distinct chemical entity, not to be confused with ethyl chloroacetate or ethyl (methylthio)acetate. The presence of both a halogen and a thioether at the same carbon atom imparts unique reactivity to the molecule.

| Property | Value |

| CAS Number | 56078-31-0 |

| Molecular Formula | C₅H₉ClO₂S |

| Molecular Weight | 168.64 g/mol |

| IUPAC Name | ethyl 2-chloro-2-(methylthio)acetate |

| Storage | 2-8°C, under inert gas |

Synthesis of Ethyl 2-chloro-2-(methylthio)acetate

The synthesis of ethyl 2-chloro-2-(methylthio)acetate typically involves the α-chlorination of a corresponding thioether precursor. While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized based on standard organic chemistry principles. A plausible synthetic route is the chlorination of ethyl (methylthio)acetate.

Experimental Protocol: Synthesis of Ethyl 2-chloro-2-(methylthio)acetate

Materials:

-

Ethyl (methylthio)acetate

-

N-Chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (methylthio)acetate in an appropriate volume of carbon tetrachloride.

-

Add N-chlorosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure ethyl 2-chloro-2-(methylthio)acetate.

Applications in Organic Synthesis

Ethyl 2-chloro-2-(methylthio)acetate serves as a key intermediate in the synthesis of various organic compounds, leveraging the reactivity of its α-chloro and α-thioether functionalities.

Friedel-Crafts Reactions

One of the notable applications of ethyl 2-chloro-2-(methylthio)acetate is its use in Friedel-Crafts reactions to introduce an ethyl acetatyl(methylthio) moiety onto an aromatic ring. This reaction is particularly useful in the synthesis of precursors for pharmaceuticals. The Lewis acid catalyst activates the chloro group, facilitating electrophilic aromatic substitution.

Synthesis of Heterocyclic Compounds

The bifunctional nature of ethyl 2-chloro-2-(methylthio)acetate makes it a valuable precursor for the synthesis of various heterocyclic compounds. The chlorine atom can be displaced by a nucleophile, while the thioether and ester groups can participate in subsequent cyclization reactions. This is particularly relevant in the development of novel sulfonamides and other bioactive heterocyclic systems.

Agrochemical Synthesis

In the agrochemical industry, ethyl 2-chloro-2-(methylthio)acetate is utilized as an intermediate in the production of herbicides and plant growth regulators. The ability to introduce the chloro(methylthio)acetate functionality allows for the fine-tuning of the biological activity and physicochemical properties of the final products.

Role in Drug Discovery

Ethyl 2-chloro-2-(methylthio)acetate has been identified as a precursor for the synthesis of synthetic anti-inflammatory agents.[1] While the specific signaling pathways modulated by the final drug products are diverse and depend on the overall molecular structure, the initial synthetic step involving this reagent is crucial for building the core of the active pharmaceutical ingredient. For instance, its derivatives could potentially inhibit the production of prostaglandins, which are key mediators of inflammation.[1]

Conclusion

Ethyl 2-chloro-2-(methylthio)acetate is a valuable and reactive intermediate in organic synthesis. Its utility in Friedel-Crafts reactions and as a building block for heterocyclic compounds underscores its importance in the pharmaceutical and agrochemical industries. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic potential of this compound can open new avenues for the design and synthesis of novel bioactive molecules. Further exploration into its reaction mechanisms and the development of new applications will continue to be an active area of research.

References

Navigating the Thermochemical Landscape of Ethyl Chloro(methylthio)acetate: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the thermochemical properties of Ethyl chloro(methylthio)acetate. Due to a notable absence of experimentally determined thermochemical data in publicly accessible literature, this document provides estimated values derived from established theoretical models, outlines the standard experimental protocols for their determination, and discusses advanced computational methods for more precise theoretical predictions.

Executive Summary

This compound is a molecule of interest in various chemical synthesis applications. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction optimization. This guide addresses the current information gap by presenting estimated data, detailing relevant experimental and computational methodologies, and providing a logical framework for approaching the thermochemistry of this and similar compounds.

Estimated Thermochemical Properties of this compound

In the absence of direct experimental data, the Joback group contribution method has been employed to estimate the key thermochemical properties of this compound. This method relies on the summation of contributions from the molecule's constituent functional groups.[1] The molecular structure of this compound (C₅H₉ClO₂S) contains the following Joback groups: -CH₃, -CH₂-, -Cl, >C=O (ester), -O- (ester), and -S- (thioether).

Table 1: Estimated Thermochemical Data for this compound

| Property | Estimated Value | Unit |

| Molar Mass | 168.65 | g/mol |

| Boiling Point (Tₙ) | 465.72 | K |

| Critical Temperature (Tₙ) | 658.33 | K |

| Critical Pressure (Pₙ) | 3.67 | MPa |

| Critical Volume (Vₙ) | 361.00 | cm³/mol |

| Enthalpy of Formation (Ideal Gas, 298.15 K) | -401.5 | kJ/mol |

| Gibbs Energy of Formation (Ideal Gas, 298.15 K) | -288.5 | kJ/mol |

| Heat Capacity (Ideal Gas, 298.15 K) | 185.2 | J/(mol·K) |

Note: These values are estimations and should be used with the understanding that they may deviate from experimental results. The Joback method can have an overall error of 2–3 kcal/mol (approximately 8-12 kJ/mol) for enthalpy of formation.[1]

Experimental Protocols for Thermochemical Data Determination

Should experimental determination be undertaken, the following are the standard, well-established protocols for measuring the key thermochemical properties.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation is often derived from the experimentally determined enthalpy of combustion. This is achieved using a bomb calorimeter.[2][3][4][5]

Methodology:

-

Sample Preparation: A precisely weighed sample of liquid this compound is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb."

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

Ignition: The sample is ignited remotely via an electrical fuse.

-

Temperature Measurement: The temperature of the surrounding water is meticulously recorded before and after combustion to determine the temperature change.

-

Calculation: The heat of combustion at constant volume is calculated from the temperature rise and the known heat capacity of the calorimeter system. This value is then corrected to standard conditions to find the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated using Hess's Law.

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat capacity of a substance as a function of temperature.[6][7][8][9]

Methodology:

-

Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An identical empty pan serves as a reference.

-

Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

-

Calculation: The specific heat capacity of the sample is determined by comparing its heat flow signal to that of the sapphire standard and the baseline (empty pan) measurement.

Advanced Computational Approaches

For more accurate theoretical predictions of thermochemical properties, high-level quantum chemical methods are employed. These ab initio methods solve the electronic Schrödinger equation to determine the energy of a molecule.

Gaussian-n (G3) and Complete Basis Set (CBS) Theories

Methods like Gaussian-3 (G3) and Complete Basis Set-QB3 (CBS-QB3) are composite computational techniques that approximate high-level electronic structure calculations through a series of lower-level calculations.[10][11][12][13][14] These methods are known to provide "chemical accuracy," typically within 1-2 kcal/mol of experimental values for enthalpies of formation.[15][16] For sulfur-containing organic compounds, the CBS-QB3 method has demonstrated high accuracy.[15][16]

Computational Workflow:

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

-

Vibrational Frequencies: The vibrational frequencies of the optimized structure are calculated to determine the zero-point vibrational energy and thermal corrections.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed using progressively larger basis sets.

-

Extrapolation and Correction: The results are extrapolated to the complete basis set limit, and empirical corrections are applied to account for remaining electron correlation effects.

-

Thermochemical Property Calculation: The final computed energy is used to derive the enthalpy of formation and other thermochemical properties.

Visualizations

Logical Workflow for Thermochemical Property Determination

Caption: Workflow for obtaining thermochemical data.

Experimental Setup for Bomb Calorimetry

Caption: Schematic of a bomb calorimeter setup.

Principle of Differential Scanning Calorimetry (DSC)

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fauske.com [fauske.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. mt.com [mt.com]

- 10. researchgate.net [researchgate.net]

- 11. G3 theory [schulz.chemie.uni-rostock.de]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 15. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Determination of the Crystal Structure of Ethyl chloro(methylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, the crystal structure of Ethyl chloro(methylthio)acetate has not been reported in publicly accessible crystallographic databases. Therefore, this document serves as a comprehensive technical guide outlining the necessary experimental procedures to synthesize, crystallize, and ultimately determine the crystal structure of this compound. The protocols and data tables provided are illustrative of the standard methodologies and expected outcomes in the field of small-molecule X-ray crystallography.

Synthesis of this compound

The synthesis of the target compound, Ethyl 2-chloro-2-(methylthio)acetate, can be approached through the chlorination of a suitable precursor. A plausible and efficient method involves the alpha-chlorination of Ethyl (methylthio)acetate using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). This reaction is analogous to the preparation of similar alpha-chloro esters.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Ethyl (methylthio)acetate (1 equivalent) dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas to ensure anhydrous conditions.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Crystal Growth (Crystallization)

Obtaining high-quality single crystals is the most critical and often the most challenging step for X-ray diffraction analysis.[1] For a small organic molecule like this compound, which is expected to be a liquid or a low-melting solid at room temperature, several crystallization techniques can be employed.[2][3]

Experimental Protocols: Crystallization

-

Slow Evaporation:

-

Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., hexane, diethyl ether, or a mixture of solvents).

-

Loosely cap the vial or cover it with perforated parafilm.

-

Allow the solvent to evaporate slowly and undisturbed at a constant temperature (e.g., in a cold room at 4°C) over several days to weeks.[4]

-

-

Vapor Diffusion:

-

Prepare a saturated solution of the compound in a solvent in which it is readily soluble (e.g., dichloromethane) and place it in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., pentane or hexane).

-

The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.[5]

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or acetone) at an elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.[4]

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[6][7]

Experimental Protocol: Data Collection

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant oil.[6]

-

Data Collection: Mount the goniometer head onto the diffractometer. The crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete dataset of diffraction intensities is then collected by rotating the crystal through a range of angles.[7]

-

Data Reduction: The raw diffraction data is processed to integrate the reflection intensities, apply corrections for experimental factors (like Lorentz and polarization effects), and generate a final reflection file.

Structure Solution and Refinement